N-(2,2-Diethoxyethyl)-4-methoxyaniline

Description

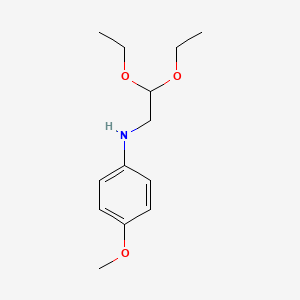

N-(2,2-Diethoxyethyl)-4-methoxyaniline is a substituted aniline derivative featuring a 4-methoxyaniline core with a diethoxyethyl group attached to the nitrogen atom. This structural motif combines the aromatic properties of 4-methoxyaniline (p-anisidine) with the ether-containing aliphatic chain, which may enhance solubility and alter reactivity compared to simpler aniline derivatives.

Properties

CAS No. |

625842-54-8 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-(2,2-diethoxyethyl)-4-methoxyaniline |

InChI |

InChI=1S/C13H21NO3/c1-4-16-13(17-5-2)10-14-11-6-8-12(15-3)9-7-11/h6-9,13-14H,4-5,10H2,1-3H3 |

InChI Key |

KYZLICIHDJZBAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CNC1=CC=C(C=C1)OC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Diethoxyethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with 2,2-diethoxyethanol under acidic or basic conditions. One common method involves the use of a strong acid catalyst to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diethoxyethyl)-4-methoxyaniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ether or aniline groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(2,2-Diethoxyethyl)-4-methoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2,2-Diethoxyethyl)-4-methoxyaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following sections compare N-(2,2-Diethoxyethyl)-4-methoxyaniline with structurally or functionally related compounds, focusing on substituent effects, synthesis, applications, and physicochemical properties.

Structural and Functional Group Variations

A. Substituent Position and Type

- 4-Methoxyaniline (p-anisidine) : The parent compound lacks the diethoxyethyl group, making it simpler and more polar. It is a white solid (density: 1.07 g/cm³) used in dyes and food quality analysis .

- N-(Furfurlidine)-4-methoxyaniline : A Schiff base with a furan-derived substituent. Such compounds are corrosion inhibitors for mild steel in acidic environments, highlighting the role of imine groups in metal coordination .

- N-(Hepta-5,6-dien-1-yl)-4-methoxyaniline : Features an alkyne-substituted chain, enabling participation in hydroamination reactions for heterocycle synthesis .

- 4-Methoxy-2-methylaniline : A positional isomer with a methyl group on the aromatic ring. This structural difference reduces polarity and alters toxicity; 2-methoxyaniline derivatives are linked to neurotoxicity .

B. Key Structural Differences

| Compound | Substituent on N-Atom | Aromatic Substituents | Functional Groups |

|---|---|---|---|

| This compound | Diethoxyethyl | 4-methoxy | Ether, amine |

| p-Anisidine | None | 4-methoxy | Amine |

| N-(Furfurlidine)-4-methoxyaniline | Furfural-derived Schiff base | 4-methoxy | Imine, ether |

| 4-Methoxy-2-methylaniline | None | 4-methoxy, 2-methyl | Amine |

Physicochemical Properties

- Solubility : The diethoxyethyl group likely increases lipophilicity compared to p-anisidine, enhancing solubility in organic solvents.

- Toxicity: Unlike 2-methoxyaniline, which causes cyanosis and nerve damage, the diethoxyethyl substituent may reduce direct toxicity by sterically shielding the aromatic amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.